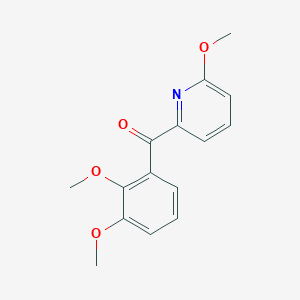![molecular formula C13H12N4OS B1452901 1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105198-26-2](/img/structure/B1452901.png)
1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Vue d'ensemble
Description
The compound “1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol” is a derivative of the pyrazolo[3,4-d]pyridazine class of compounds . Pyrazolo[3,4-d]pyridazine derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their easy functionalization at various ring positions, making them attractive synthetic building blocks for designing and synthesis of new drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques would provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the thiol group (-SH) is known to be reactive and could undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and spectral properties .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed various synthetic routes to create pyrazolo[3,4-d]pyridazine derivatives and similar compounds. These synthetic methodologies often involve the reaction of specific precursors with hydrazine hydrate or other reagents to yield compounds with potential biological activities. The structural characterization of these compounds is typically confirmed through elemental analysis, IR, MS, 1H-NMR, and 13C-NMR spectral data.
For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures through comprehensive spectral data and evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Biological Activities
The compounds synthesized in these studies were often screened for various biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiproliferative activities. These screenings aim to identify potential therapeutic applications of the compounds.
Cytotoxicity : The study by Hassan et al. demonstrated that some synthesized pyrazolo[1,5-a]pyrimidine derivatives exhibited cytotoxic activity against EAC cells, suggesting potential for cancer treatment research.
Antimicrobial and Anti-inflammatory Activities : Other research efforts have focused on evaluating the antimicrobial and anti-inflammatory properties of pyrazolo[3,4-d]pyridazine derivatives. For example, studies have shown that certain derivatives exhibit promising antimicrobial activity against a range of bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents.
Antiproliferative Activity : Nassar et al. (2016) synthesized 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine and its pyrazolo pyrimidine derivatives, evaluating their antiproliferative activities. This study indicates the potential use of these compounds in cancer research (Nassar et al., 2016).
Mécanisme D'action
Target of Action
The compound contains a pyridazine ring, which is known to interact with various biological targets. For example, pyridazine derivatives have been found to interact with enzymes like monoamine oxidase and tyrosine kinase 2 .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Pyridazine derivatives have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Result of Action
Based on the activities of similar compounds, it could potentially have a range of effects, depending on its specific targets .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to potential modulation of enzyme activity. Additionally, the pyrazolo[3,4-d]pyridazine core can engage in hydrogen bonding and π-π stacking interactions, which can influence the binding affinity and specificity of the compound towards its biological targets .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. This compound can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, it may inhibit or activate specific kinases, thereby influencing downstream signaling cascades. Additionally, the compound’s interaction with transcription factors can result in changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The thiol group can form covalent bonds with cysteine residues in enzymes, leading to enzyme inhibition or activation. The pyrazolo[3,4-d]pyridazine core can engage in hydrogen bonding and π-π stacking interactions with biomolecules, enhancing the compound’s binding affinity and specificity. These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained modulation of cellular processes, with potential cumulative effects on cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cell signaling pathways. At higher doses, the compound may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range elicits the desired biological response without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity. Enzymes such as cytochrome P450s and glutathione S-transferases play a crucial role in the metabolism of this compound, influencing its metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments .
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-9-7-14-17(12(9)13(19)16-15-8)10-5-3-4-6-11(10)18-2/h3-7H,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGYPWUATQEQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)C2=C1C=NN2C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


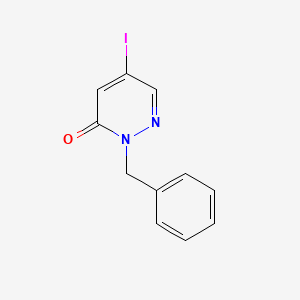
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride](/img/structure/B1452821.png)
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)
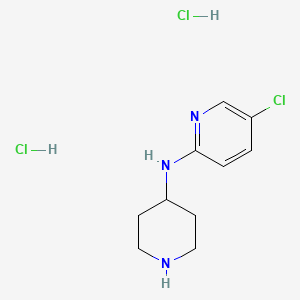

![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)
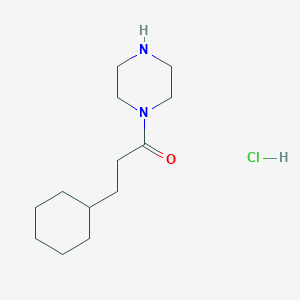
![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)
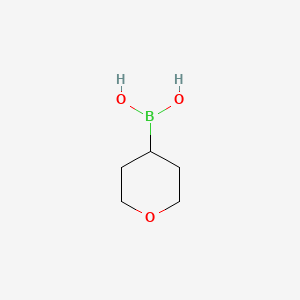
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)

